(2-Bromo-5-fluoropyridin-4-yl)methanamine chemical structure
(2-Bromo-5-fluoropyridin-4-yl)methanamine chemical structure
Executive Summary
(2-Bromo-5-fluoropyridin-4-yl)methanamine (CAS 1416714-39-0) represents a high-value "linker-scaffold" in modern medicinal chemistry.[1] Its structural uniqueness lies in the tri-vectorial reactivity offered by its substitution pattern:
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C2-Bromine: A handle for cross-coupling (Suzuki, Buchwald) to extend carbon skeletons.[1]
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C5-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without adding significant steric bulk.[1]
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C4-Methanamine: A flexible, primary amine tether for amide coupling or reductive amination.[1]
This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this scaffold in drug discovery, specifically for kinase inhibitors and fragment-based drug design (FBDD).
Structural Identity & Physicochemical Profiling
The strategic placement of fluorine at C5 is critical.[1] Unlike a hydrogen atom, the fluorine lowers the basicity of the pyridine nitrogen (inductive withdrawal), potentially reducing off-target hERG binding while blocking metabolic oxidation at the susceptible C5 position.
Table 1: Core Chemical Data
| Parameter | Data |
| Chemical Name | (2-Bromo-5-fluoropyridin-4-yl)methanamine |
| Common Synonyms | 2-Bromo-5-fluoro-4-picolylamine; 1-(2-bromo-5-fluoropyridin-4-yl)methanamine |
| CAS Number (Free Base) | 1416714-39-0 |
| CAS Number (HCl Salt) | 3026713-64-1 |
| Molecular Formula | C₆H₆BrFN₂ |
| Molecular Weight | 205.03 g/mol |
| SMILES | NCC1=C(F)C=NC(Br)=C1 |
| InChIKey | PUIFFGHRAQNBKN-UHFFFAOYSA-N |
| Appearance | Pale yellow oil (free base) or white solid (HCl salt) |
Table 2: Calculated Physicochemical Properties
| Property | Value | Significance in MedChem |
| cLogP | ~0.98 | Ideal for fragment-based screening (Rule of 3 compliant).[1] |
| TPSA | 38.9 Ų | High membrane permeability potential.[1] |
| pKa (Pyridine N) | ~2.5 | Reduced basicity due to F/Br withdrawal; less likely to be protonated at physiological pH.[1] |
| pKa (Amine N) | ~8.9 | Typical primary aliphatic amine; forms stable salts.[1] |
Synthetic Architecture
The synthesis of (2-Bromo-5-fluoropyridin-4-yl)methanamine requires careful control to prevent debromination during the reduction step.[1] The most robust route proceeds via the reduction of 2-bromo-5-fluoroisonicotinonitrile (CAS 1256822-16-8).[1]
Retrosynthetic Analysis & Pathway[1]
The following diagram illustrates the synthesis starting from the commercially available nitrile.
Figure 1: Selective reduction pathway preserving the aryl bromide.
Detailed Experimental Protocol
Objective: Synthesis of (2-Bromo-5-fluoropyridin-4-yl)methanamine from 2-bromo-5-fluoroisonicotinonitrile.
Reagents:
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Borane-tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (3.0 eq)
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Methanol (MeOH)[1]
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Hydrochloric acid (1M HCl)[1]
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Dichloromethane (DCM)[1]
Step-by-Step Methodology:
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Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 2-bromo-5-fluoroisonicotinonitrile (5.0 mmol, 1.005 g) and anhydrous THF (20 mL).
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Reduction: Cool the solution to 0°C in an ice bath. Dropwise add BH₃[1]·THF (15.0 mL, 15.0 mmol) over 20 minutes.
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Expert Insight: Slow addition is crucial to control the exotherm.[1] The borane coordinates to the pyridine nitrogen first, then reduces the nitrile.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target M+H = 205/207).[1]
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Note: If conversion is incomplete, heat gently to 40°C, but avoid reflux to prevent reduction of the C-Br bond.
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Quench: Cool back to 0°C. Carefully add MeOH (10 mL) dropwise until gas evolution ceases. This destroys excess borane.[1]
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Acid Hydrolysis: Add 1M HCl (10 mL) and stir at room temperature for 1 hour to break the boron-amine complex.
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Workup: Basify the aqueous layer to pH ~10 using 2M NaOH. Extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.
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Purification: The crude oil is often pure enough (>95%) for subsequent steps.[1] For long-term storage, convert to the HCl salt by treating the ethereal solution with 4M HCl in dioxane.[1]
Reactivity & Functionalization Strategy
This scaffold allows for orthogonal functionalization .[1] The amine can be derivatized first without affecting the aryl halide, or the bromine can be coupled first if the amine is protected (e.g., Boc).
Divergent Synthesis Map
Figure 2: Orthogonal reactivity profile. Note that Pd-catalyzed couplings usually require prior protection of the primary amine (e.g., Boc-anhydride) to prevent catalyst poisoning.
Strategic Application in Drug Design
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Kinase Inhibition: The pyridine nitrogen often serves as a hydrogen bond acceptor for the kinase hinge region.[1] The C5-fluorine modulates the acidity of this nitrogen, tuning the H-bond strength.[1]
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Fragment Linking: The methanamine arm is an ideal "exit vector" to link the pyridine core to a solubilizing tail or a specificity pocket binder.[1]
Handling & Safety
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Hazards: Like many halogenated pyridines, this compound is a skin and eye irritant (H315, H319).[3] The free base may absorb CO₂ from the air to form carbamates.[1]
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Storage: Store as the HCl salt at 2–8°C under Argon. The free amine is prone to oxidation (N-oxide formation) if left in solution for extended periods.[1]
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Stability: The C-F bond is metabolically stable.[1] The C-Br bond is stable to standard acidic/basic conditions but labile to palladium(0) and UV light.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313333, (2-Bromo-5-fluoropyridin-4-yl)methanamine. Retrieved from [Link][1]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1] (Contextual grounding for C5-F utility). Retrieved from [Link]
